

# Application Note: Determination of Patulin in Apple Juice by HPLC-UV

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## Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437

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AN-HPLC-028

Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.

**Introduction** **Patulin** is a mycotoxin produced by several species of fungi, particularly *Penicillium expansum*, which is a common mold found on rotting apples.<sup>[1]</sup> Its presence in apple juice and other apple-based products is an indicator of the quality of the fruit used for production.<sup>[2]</sup> Due to its potential health risks, including immunotoxic and genotoxic properties, regulatory bodies worldwide have set maximum permissible levels for **patulin** in foodstuffs.<sup>[1]</sup> <sup>[3]</sup> The U.S. Food and Drug Administration (FDA) and the European Union have established a maximum limit of 50 µg/L (or 50 ppb) for **patulin** in apple juice. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of **patulin** in apple juice samples.

**Principle** The method involves the extraction of **patulin** from the apple juice matrix using a liquid-liquid extraction (LLE) with ethyl acetate. A cleanup step with a sodium carbonate solution is employed to remove acidic interfering compounds. Following extraction and cleanup, the sample is concentrated and reconstituted in a suitable solvent. The prepared sample is then injected into an HPLC system. **Patulin** is separated on a C18 reversed-phase column and quantified by UV detection at its maximum absorbance wavelength, typically 276 nm. It is crucial to achieve chromatographic separation from potential interfering compounds like 5-hydroxymethylfurfural (HMF), which has similar chromatographic properties.

## Experimental Protocols

### 1. Materials and Reagents

- Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade).
- Reagents: Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), Acetic acid (glacial).
- Water: Deionized or ultrapure water.
- Standards: **Patulin** standard, 5-Hydroxymethylfurfural (HMF) standard (for resolution verification).
- Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 analytical column, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, and syringe filters (0.2 or 0.45  $\mu\text{m}$ ).

### 2. Standard Solution Preparation

- **Patulin** Stock Solution (e.g., 200  $\mu\text{g/mL}$ ): Accurately weigh a known amount of **patulin** standard and dissolve it in ethyl acetate in a volumetric flask. Store this solution in a freezer to prevent degradation.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent. A typical calibration curve might range from 10 to 200  $\mu\text{g/L}$ . For example, to prepare a 5  $\mu\text{g/mL}$  intermediate solution, evaporate a known volume of the stock solution to dryness under nitrogen and reconstitute in the mobile phase.

3. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is based on methodologies described in the AOAC Official Method and other published studies.

- Transfer 10 mL of the apple juice sample into a 50 mL centrifuge tube or separating funnel.
- Add 20 mL of ethyl acetate to the sample.
- Shake vigorously using a vortex mixer for 1-2 minutes.

- Allow the layers to separate. If necessary, centrifuge to achieve a clear separation.
- Carefully transfer the upper ethyl acetate layer to a clean flask.
- Repeat the extraction of the remaining aqueous layer two more times with additional 10-20 mL portions of ethyl acetate.
- Combine all three ethyl acetate extracts.
- Cleanup Step: To the combined ethyl acetate extract, add 2 mL of 1.5% (w/v) aqueous sodium carbonate solution and shake for 30-60 seconds to remove interfering phenolic acids. Discard the lower aqueous layer.
- Drying Step: Add approximately 4 g of anhydrous sodium sulfate to the ethyl acetate extract to remove residual water. Let it stand for about 30 minutes.
- Decant the dried ethyl acetate extract and evaporate it to near dryness at 40-50°C under a gentle stream of nitrogen.
- Reconstitute the residue in a precise volume (e.g., 300-500 µL) of the mobile phase or a slightly acidified water/acetonitrile mixture.
- Filter the final solution through a 0.2 µm syringe filter before injecting it into the HPLC system.

## Data Presentation

**HPLC Operating Conditions** The following table summarizes typical instrumental parameters for the analysis.

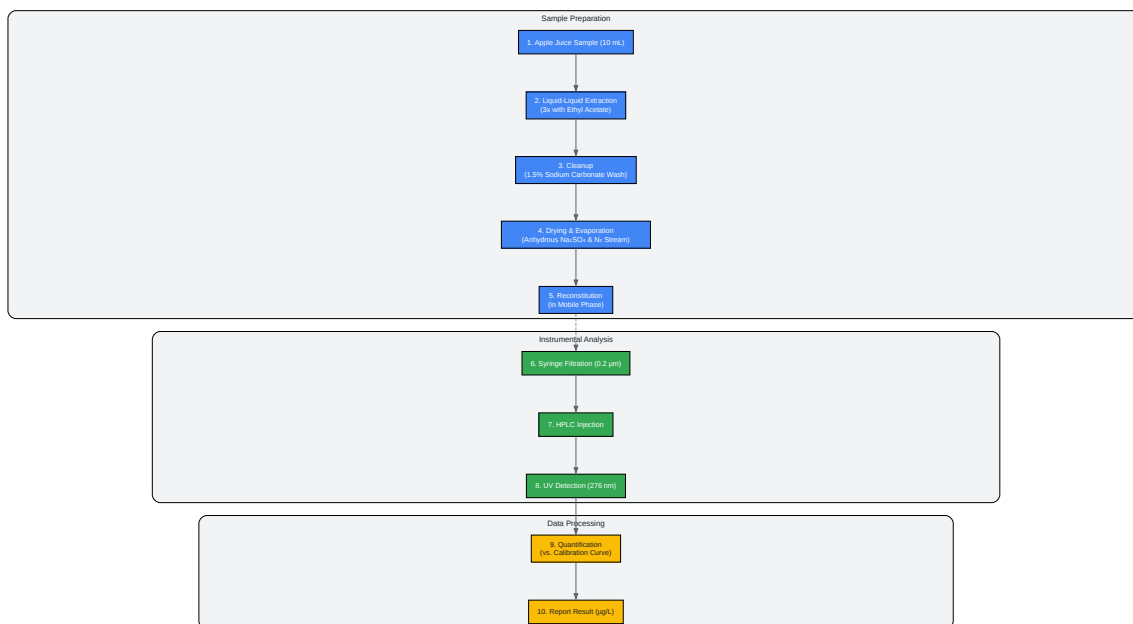
Parameter	Condition
HPLC System	Agilent 1100 or equivalent
Column	C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 5:95 or 10:90, v/v). The water phase can be acidified slightly with acetic or formic acid.
Flow Rate	0.5 - 1.5 mL/min
Column Temperature	Ambient or controlled at 40°C
Injection Volume	20 - 27 $\mu$ L
Detection	UV at 276 nm
Run Time	~10-15 minutes

**Method Validation Parameters** The performance of the method should be thoroughly validated. The table below presents typical validation results from various studies.

Parameter	Typical Value
Linearity ( $R^2$ )	> 0.999
Limit of Detection (LOD)	1.5 - 4.5 $\mu$ g/L
Limit of Quantification (LOQ)	4.6 - 15 $\mu$ g/L
Accuracy (Recovery)	75% - 94%
Precision (CV % or RSD %)	< 15%

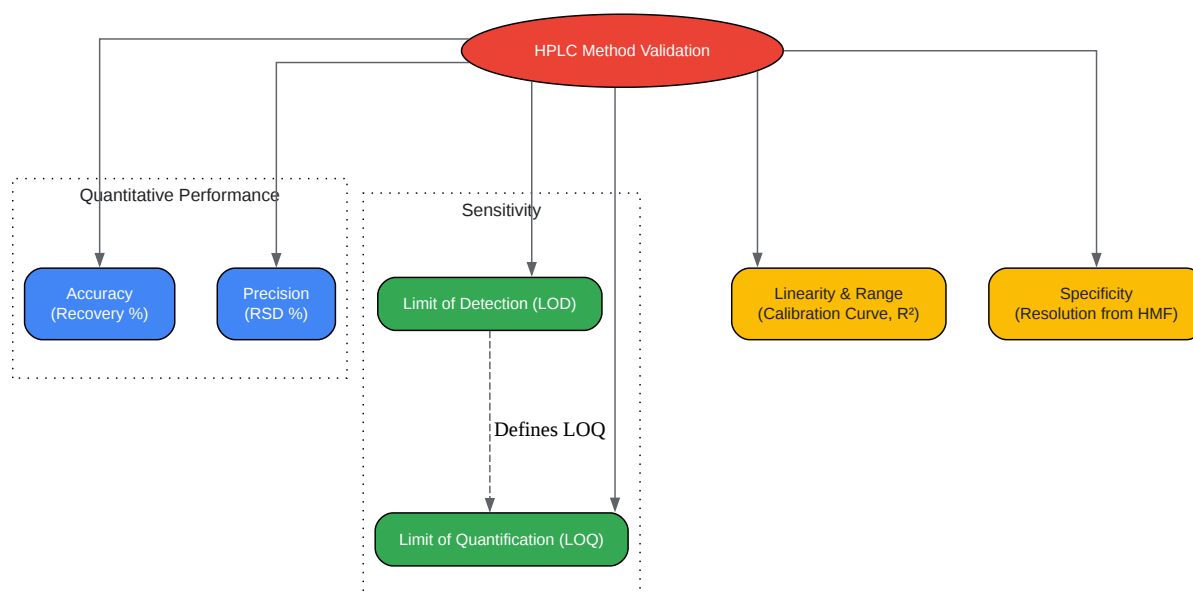
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within method validation.



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Caption: Experimental workflow for **patulin** analysis in apple juice.



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Caption: Logical relationships of key HPLC method validation parameters.

**Conclusion** This application note provides a detailed and validated HPLC-UV method for the determination of **patulin** in apple juice. The described liquid-liquid extraction protocol is effective for isolating the analyte, and the chromatographic conditions ensure reliable separation and quantification. The method demonstrates high accuracy, precision, and sensitivity, with a limit of quantification well below the maximum levels stipulated by regulatory agencies, making it suitable for routine quality control and food safety monitoring.

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